Octopamine-13C2,15N

Description

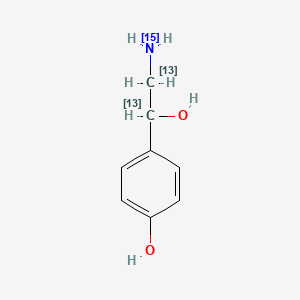

Octopamine-13C2,<sup>15</sup>N (CAS 1189693-94-4) is a stable isotope-labeled derivative of octopamine, a biogenic amine structurally analogous to noradrenaline. It serves as a critical neurosecretory agent in both vertebrates and invertebrates, facilitating research into neurotransmitter dynamics, metabolic pathways, and receptor interactions . The compound is doubly labeled with <sup>13</sup>C at two carbon positions and <sup>15</sup>N at the amine group, enhancing its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Available commercially at 100 µg for $330, it is stored under standard laboratory conditions (-20°C) to ensure stability .

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

4-(2-(15N)azanyl-1-hydroxy(1,2-13C2)ethyl)phenol |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/i5+1,8+1,9+1 |

InChI Key |

QHGUCRYDKWKLMG-XGOBPNGOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[13CH]([13CH2][15NH2])O)O |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octopamine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the octopamine molecule. This can be achieved through the use of labeled precursors in the synthetic pathway. One common method involves the use of 13C-labeled glucose and 15N-labeled ammonium salts in microbial fermentation processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation using genetically modified microorganisms that can incorporate the stable isotopes into the desired compound. The fermentation process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the labeled product .

Chemical Reactions Analysis

Types of Reactions

Octopamine-13C2,15N undergoes various chemical reactions, including:

Oxidation: Octopamine can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert octopamine to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or amino groups of octopamine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of octopamine, such as N-alkylated or N-acylated compounds, which can have different biological activities and properties .

Scientific Research Applications

Octopamine-13C2,15N has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of octopamine in biochemical pathways.

Biology: Helps in studying the role of octopamine in neurotransmission and neuromodulation in various organisms.

Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of octopamine in the body.

Industry: Employed in the development of stable isotope-labeled standards for analytical chemistry and mass spectrometry

Mechanism of Action

Octopamine-13C2,15N exerts its effects by binding to and activating specific receptors on the surface of cells. In invertebrates, it primarily interacts with octopamine receptors, which are G-protein-coupled receptors that mediate various physiological responses. These receptors are involved in pathways that regulate metabolism, stress responses, and reproductive behaviors .

Comparison with Similar Compounds

Comparative Analysis with Similar Isotope-Labeled Compounds

Structural and Isotopic Comparisons

Table 1: Key Properties of Octopamine-13C2,<sup>15</sup>N and Analogous Compounds

Functional and Application Differences

- Octopamine-13C2,<sup>15</sup>N : Primarily used to trace octopamine’s role in synaptic transmission and its interaction with adrenergic receptors. Its isotopic labeling allows precise quantification in complex biological matrices .

- N-Octanoylglycine-13C2,<sup>15</sup>N: A glycine derivative labeled for investigating lipid metabolism and acyltransferase activity.

- Octopamine-13C2,<sup>15</sup>N Acetic Acid : A carboxylated derivative of octopamine, likely used to enhance solubility or facilitate conjugation in assay systems .

- Phenelzine-d4 Sulfate: A deuterated monoamine oxidase (MAO) inhibitor, contrasting with octopamine’s agonist activity. Its labeling focuses on pharmacokinetic studies rather than neurotransmitter mapping .

Stability and Analytical Performance

- Isotope Placement: Octopamine-13C2,<sup>15</sup>N’s labels are strategically positioned at the benzene ring (<sup>13</sup>C) and amine group (<sup>15</sup>N), minimizing isotopic exchange and ensuring MS signal fidelity. N-Octanoylglycine-13C2,<sup>15</sup>N shares similar stability due to its aliphatic <sup>13</sup>C labels .

- Purity : All compounds listed achieve ≥95% purity, meeting industry standards for biochemical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.